![molecular formula C7H3ClN2O2S B578431 Ácido 4-clorotieno[3,2-D]pirimidin-7-carboxílico CAS No. 1269667-57-3](/img/structure/B578431.png)
Ácido 4-clorotieno[3,2-D]pirimidin-7-carboxílico
Descripción general
Descripción
4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid is a chemical compound with the CAS Number: 1269667-57-3 . It has a molecular weight of 215.64 and is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid . The InChI code is 1S/C7H3ClN2O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid are not available, related compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and is stored in a refrigerator . The compound is pale-yellow to yellow-brown in color .Aplicaciones Científicas De Investigación
Estructura central en moléculas de fármacos
Las pirimidinas, incluyendo el ácido 4-clorotieno[3,2-D]pirimidin-7-carboxílico, se han convertido en una estructura central cada vez más importante en muchas moléculas de fármacos durante los últimos 60 años .
Terapéutica antiinfecciosa
Las pirimidinas han tenido un gran impacto en el descubrimiento de fármacos terapéuticos, incluidos los antiinfecciosos .
Terapéutica anticancerígena
Las pirimidinas se han utilizado en el desarrollo de terapias anticancerígenas . Por ejemplo, los derivados de tiazolopirimidina han mostrado una excelente actividad anticancerígena contra líneas celulares de cáncer humano .
Inmunología e inmuno-oncología
Las pirimidinas se han utilizado en el campo de la inmunología e inmuno-oncología .
Trastornos neurológicos
Las pirimidinas se han utilizado en el tratamiento de trastornos neurológicos .
Dolor crónico y diabetes mellitus
Las pirimidinas también se han utilizado en el tratamiento del dolor crónico y la diabetes mellitus .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body .
Result of Action
The molecular and cellular effects of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound will become available .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of a drug .
Análisis Bioquímico
Biochemical Properties
4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity. These interactions can lead to changes in phosphorylation states of proteins, thereby affecting various signaling pathways. Additionally, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can bind to certain receptors, modulating their activity and downstream effects .
Cellular Effects
The effects of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, in cancer cells, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can inhibit cell proliferation by modulating key signaling pathways involved in cell growth and survival . Additionally, it can induce apoptosis in certain cell types by activating specific apoptotic pathways .
Molecular Mechanism
At the molecular level, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, it may act as a competitive inhibitor for certain kinases, preventing substrate binding and subsequent phosphorylation events . Furthermore, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can lead to sustained effects on cellular function, including prolonged inhibition of enzyme activity or persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, at higher doses, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid may exhibit toxic effects, including hepatotoxicity or nephrotoxicity . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing adverse effects in animal studies .
Metabolic Pathways
4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . Additionally, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of metabolites .
Transport and Distribution
The transport and distribution of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ABC transporters or solute carriers . Once inside the cell, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Propiedades
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTARXUPVWGNDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



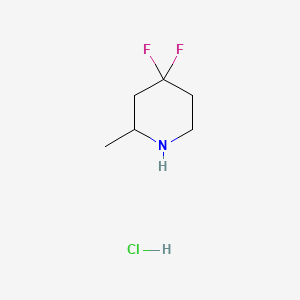
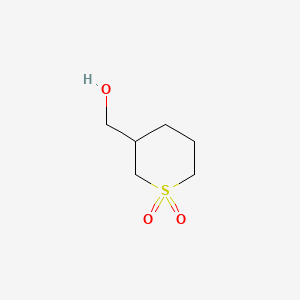

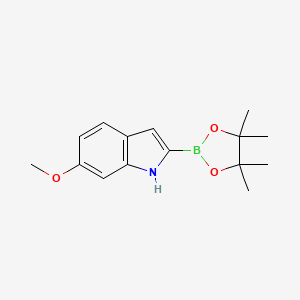

![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)

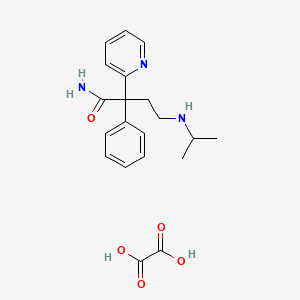
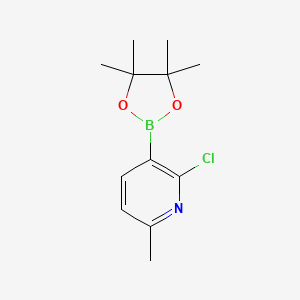
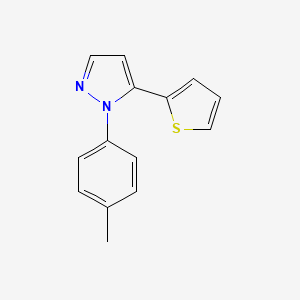
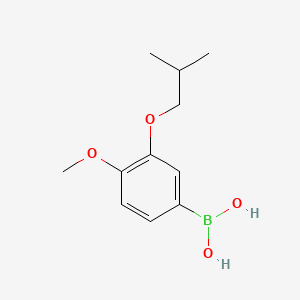

![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)